molecular formula C23H36N2O3 B2965179 N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide CAS No. 1023917-77-2

N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide

Cat. No.: B2965179
CAS No.: 1023917-77-2
M. Wt: 388.552
InChI Key: KNRIPDVEUPTWIE-UHFFFAOYSA-N
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Description

“N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide” is a complex organic compound that incorporates an adamantane moiety . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Substitution of these alkyl halides can be accomplished via S N 1-type substitution with a variety of carbon and heteroatom nucleophiles and by conversion to the corresponding radical by traditional methods .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and likely incorporates features of adamantane derivatives. Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties .


Chemical Reactions Analysis

Adamantane derivatives, such as “this compound”, are highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Scientific Research Applications

Antimicrobial and Hypoglycemic Activities

Adamantane derivatives, including compounds structurally related to N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide, have shown potential in antimicrobial and hypoglycemic applications. A study by Al-Wahaibi et al. (2017) on adamantane-isothiourea hybrids demonstrated broad-spectrum antibacterial activity and significant hypoglycemic effects in diabetic rats.

Anti-Viral and Anti-Parkinsonian Properties

Compounds with adamantane and morpholine groups have been of interest for their anti-viral and anti-Parkinsonian properties. Popov, Mokhov, and Tankabekyan (2013) in their work highlighted the significance of nitrogen-containing adamantane derivatives in treating viral infections and Parkinson's disease. See more in their study (Popov, Mokhov, & Tankabekyan, 2013).

Influenza Virus Inhibition

Research by Göktaş et al. (2012) explored adamantyl-containing compounds for antiviral activity against influenza A and B viruses. They found certain derivatives to be effective influenza virus fusion inhibitors. More details can be found in their study (Göktaş et al., 2012).

Diuretic Activity

In the context of diuretics, studies have shown that adamantane derivatives like N,N'-dicyclohexyl-4-morpholinecarboxamidine displayed natriuresis similar to furosemide in animal models. Perricone et al. (1994) provide insights into this aspect in their research (Perricone et al., 1994).

Future Directions

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . This suggests that “N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide” and similar compounds could have promising future applications.

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O3/c26-21(19-4-2-1-3-5-19)24-20(22(27)25-6-8-28-9-7-25)23-13-16-10-17(14-23)12-18(11-16)15-23/h16-20H,1-15H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRIPDVEUPTWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(C(=O)N2CCOCC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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